molecular formula C14H10N2O2 B2727063 N-(naphthalen-1-yl)isoxazole-5-carboxamide CAS No. 941993-96-0

N-(naphthalen-1-yl)isoxazole-5-carboxamide

Cat. No. B2727063
CAS RN: 941993-96-0
M. Wt: 238.246
InChI Key: ZVBBNSXIYMQJQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including “N-(naphthalen-1-yl)isoxazole-5-carboxamide”, has been a subject of research. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as scanning electron microscopy, transmission electron microscopy, and reverse molecular docking technology .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using transcriptome sequencing technology, quantitative real-time PCR (qRT-PCR), and physiological and biochemical determination . Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 238.246. It is a solid substance that should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Anticancer and Antimycobacterial Activity

Naphthalene derivatives have been synthesized and evaluated for their anticancer properties. For example, derivatives synthesized through a series of steps involving o-phenylenediamine and naphthene-1-acetic acid showed significant activity against breast cancer cell lines, indicating the potential of naphthalene compounds in cancer research (Salahuddin et al., 2014). Furthermore, N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated remarkable antimycobacterial activity against various Mycobacterium species, underscoring the potential of these compounds in addressing tuberculosis and related diseases (Goněc et al., 2016).

Synthesis and Optical Properties

The synthesis and optical properties of naphthalene diimides (NDIs) have been extensively studied, revealing their application in supramolecular chemistry, sensors, and as host-guest complexes for molecular switching devices. NDIs exhibit unique electronic and spectroscopic properties, making them suitable for a wide range of scientific applications (Kobaisi et al., 2016). This research area highlights the potential utility of N-(naphthalen-1-yl)isoxazole-5-carboxamide in developing advanced materials and devices.

Fluorogenic Applications

The development of fluorogenic and photoclick chemistry for live mammalian cells using naphthalene-based tetrazoles demonstrates the importance of naphthalene derivatives in bioimaging and molecular biology. These compounds enable real-time, spatially controlled imaging, offering a powerful tool for studying cellular processes (Yu et al., 2013).

Corrosion Inhibition

Naphthalene derivatives have also been investigated for their role in corrosion inhibition, particularly Naphthalen-2-yl Naphthalene-2-Carboxammide, which showed significant performance in protecting carbon steel against corrosion in acidic conditions. This application illustrates the chemical's potential in industrial and engineering contexts (Kannan et al., 2018).

Mechanism of Action

The mechanism of action of “N-(naphthalen-1-yl)isoxazole-5-carboxamide” can be studied by analyzing the effects of this compound on the microscopic morphology of organisms. For example, in a study on Rhizoctonia solani, it was found that the mycelium treated with a similar compound produced a red secretion and exhibited progressive creeping growth .

Safety and Hazards

The safety information for “N-(naphthalen-1-yl)isoxazole-5-carboxamide” includes hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on “N-(naphthalen-1-yl)isoxazole-5-carboxamide” could include the development of new synthetic analogs with improved pharmacological properties and the investigation of its potential as a therapeutic agent for various conditions. Further studies could also explore its effects on different organisms and its potential uses in various fields .

properties

IUPAC Name

N-naphthalen-1-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(13-8-9-15-18-13)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBBNSXIYMQJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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